molecular formula C12H11N5O2 B2941214 (Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide CAS No. 1007054-53-6

(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide

Cat. No.: B2941214
CAS No.: 1007054-53-6
M. Wt: 257.253
InChI Key: LLSXJKXUMLKVHW-UHFFFAOYSA-N
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Description

(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide (CAS 1007054-53-6) is a high-purity pyrazole derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C12H11N5O2 and a molecular weight of 257.25 g/mol, is part of the structurally diverse pyrazole class of heterocycles, which are widely investigated for their broad pharmacological potential . Pyrazole derivatives are recognized in scientific literature for their significant biological activities, serving as key scaffolds in the development of novel therapeutic agents. Research into similar compounds has demonstrated appreciable anticancer activity, with some derivatives showing efficacy comparable to standard chemotherapeutic drugs like Doxorubicin in specific cell line assays . The mechanism of action for pyrazole compounds often involves the inhibition of cancer cell proliferation by disrupting key signaling pathways, inducing oxidative stress, and activating apoptotic cascades . As a specialized chemical building block, this product is intended for use in organic synthesis, medicinal chemistry research, and drug discovery programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can refer to the product specifications, including the SMILES code (O/N=C\NC1=C(C#N)C=NN1C2=CC=C(OC)C=C2), for their experimental planning .

Properties

IUPAC Name

N'-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-19-11-4-2-10(3-5-11)17-12(14-8-16-18)9(6-13)7-15-17/h2-5,7-8,18H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSXJKXUMLKVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide is a synthetic organic compound notable for its unique pyrazole structure. The molecular formula is C12H12N4OC_{12}H_{12}N_{4}O, and it contains functional groups such as hydroxymethyl and imidamide, which contribute to its potential biological activities. The presence of the cyano group enhances its reactivity, while the methoxyphenyl moiety may influence its solubility and interaction with biological targets.

Biological Activity

Potential Mechanisms of Action

Initial studies suggest that this compound may act as an inhibitor or modulator of specific biological processes. Computational predictions indicate that it could interact with various enzymes and receptors involved in metabolic pathways, making it a candidate for pharmacological investigation. Interaction studies using molecular docking and quantitative structure–activity relationship (QSAR) modeling have been employed to predict binding affinities and identify potential target proteins.

Anticancer Properties

Research has shown that pyrazole derivatives, including compounds structurally similar to this compound, exhibit significant anticancer activity. For instance, various pyrazole compounds have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibitory concentrations (GI50) for these compounds ranged from 3.79 µM to 42.30 µM, indicating their potential as therapeutic agents .

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating a series of pyrazole derivatives, one compound exhibited an IC50 value of 26 µM against A549 lung cancer cells. This suggests that structural modifications in pyrazole derivatives can lead to enhanced anticancer properties .

Case Study 2: Inhibition of Cyclooxygenase-2 (COX-2)

A related study examined sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX-2 in vitro. These compounds showed promising results, with some achieving low micromolar IC50 values, indicating their potential as anti-inflammatory agents .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethylpyrazoleMethyl group on pyrazolePotential enzyme inhibitorSimpler structure
3-CyanopyrazoleCyanide group on pyrazoleAntimicrobial propertiesLacks hydroxymethyl
2-MethoxyphenylpyrazoleMethoxy group on phenyl ringAnti-inflammatory effectsDifferent phenyl substitution

This table illustrates variations in substituents that may influence biological activities and therapeutic potentials. The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The target compound shares a pyrazole core with derivatives reported in and , differing in substituents. Key comparisons include:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula Key Functional Groups
Target Compound 4-Methoxyphenyl, Hydroxymidamide Not reported Not reported C13H12N6O2 Cyano, Methoxy, Hydroxymidamide
3a () Phenyl, Chloro-methyl 133–135 68 C21H15ClN6O Cyano, Chloro, Carboxamide
3c () p-Tolyl, Chloro-methyl 123–125 62 C22H17ClN6O Cyano, Methyl, Carboxamide
3d () 4-Fluorophenyl, Chloro-methyl 181–183 71 C21H14ClFN6O Cyano, Fluoro, Carboxamide
N-[4-Cyano-1-(4-Methylphenyl)-... () 4-Methylphenyl, Hydroxyimino Not reported Not reported C13H12N6O Cyano, Methyl, Hydroxyimino
  • Substituent Impact: Electron-Donating Groups: The 4-methoxyphenyl group in the target compound likely increases solubility in polar solvents compared to 3a (phenyl) or 3c (p-tolyl) . Hydroxymidamide vs. Carboxamide: The hydroxymethanimidamide moiety in the target compound may enhance hydrogen-bonding capacity, influencing biological activity or crystallinity .

Structural and Spectroscopic Comparisons

  • IR/NMR Data: Compounds in show characteristic peaks for cyano (~2230 cm⁻¹) and carboxamide C=O (~1636 cm⁻¹) . The target compound’s hydroxymidamide group may exhibit O–H stretching (~3180–3400 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) . ¹H-NMR: Aromatic protons in the target compound’s 4-methoxyphenyl group would resonate at δ ~7.0–7.5, distinct from 3d’s 4-fluorophenyl (δ ~7.2–7.5) .

Pharmacological and Application Potential

  • CDK2 Inhibitors () : Pyrazole derivatives with fluorophenyl groups show kinase inhibitory activity, suggesting the target compound’s methoxy group could modulate selectivity .
  • Biological Stability : The hydroxymidamide group may improve metabolic stability compared to ester or carboxamide analogs .

Q & A

Q. What are the key synthetic pathways for (Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide?

The synthesis typically involves condensation of a 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile intermediate with hydroxylamine derivatives. For example, analogous compounds (e.g., ethyl N-[4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl]formimidate) are synthesized via reactions with triethyl orthoformate in ethanol, followed by hydrolysis or substitution to introduce the hydroxymethanimidamide group . Optimization of the condensation step often requires controlled pH and temperature to minimize side reactions like over-alkylation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • ¹H NMR : To confirm the Z-configuration of the imidamide group via characteristic singlet resonances (e.g., δ 8.38 ppm for HC=N in analogous structures) .
  • Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 254 [M⁺] for related formimidate derivatives) and fragmentation patterns .
  • IR spectroscopy : To identify functional groups like cyano (C≡N stretch ~2200 cm⁻¹) and hydroxylamine (N-O stretch ~950 cm⁻¹) .

Advanced Research Questions

Q. How can SHELX software enhance structural determination of this compound?

If single crystals are obtained, SHELXL (via the SHELX system) can refine the crystal structure by modeling hydrogen bonding, thermal displacement parameters, and stereochemistry. For example, SHELXL’s robust handling of high-resolution data can resolve potential Z/E isomerism in the imidamide group. Key steps include:

  • Data collection with a diffractometer (e.g., Bruker D8 VENTURE).
  • Initial structure solution via dual-space methods (SHELXD) and refinement with SHELXL, incorporating restraints for disordered moieties (e.g., methoxyphenyl groups) .

Q. What strategies enable analysis of this compound’s reactivity toward heterocyclic ring formation?

The hydroxymethanimidamide group can act as a nucleophile. Methodologies include:

  • Cyclocondensation : Reacting with aldehydes or ketones under acidic conditions to form oxadiazoles or triazoles (e.g., using POCl₃ for dehydrative cyclization) .
  • Cross-coupling : Employing EDCl/HOBt-mediated amide coupling with carboxylic acids to generate pyrazolo[3,4-d]pyrimidine derivatives, as demonstrated in analogous pyrazole systems .

Q. How can structure-activity relationship (SAR) studies evaluate its bioactivity?

SAR methodologies include:

  • Molecular docking : Using software like AutoDock Vina to predict binding modes with target proteins (e.g., insect ryanodine receptors, as seen in pyrazole carboxamide derivatives) .
  • Bioassays : Testing derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) for pesticidal or enzymatic inhibitory activity. For example, larvicidal assays against Plutella xylostella at 0.1 mg/L can quantify efficacy .

Data Contradiction Analysis

Q. How to resolve discrepancies in synthetic yields for analogous compounds?

Discrepancies often arise from:

  • Reagent purity : Impurities in hydroxylamine derivatives can reduce yields. Use HPLC-purified reagents.
  • Solvent effects : Ethanol/water mixtures (as in ) vs. anhydrous DMF (as in ) may alter reaction kinetics. Systematic solvent screening (e.g., using a Design of Experiments approach) can optimize conditions.

Methodological Best Practices

  • Purification : Recrystallize from ethanol/water (1:1) to remove unreacted starting materials .
  • Isomer control : Use chiral HPLC or crystallization to isolate the Z-isomer, critical for bioactivity .

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